molecular formula C12H9ClN2O2 B6415441 MFCD18323732 CAS No. 1261987-05-6

MFCD18323732

Cat. No.: B6415441
CAS No.: 1261987-05-6
M. Wt: 248.66 g/mol
InChI Key: FZPHXOGGLQBZFS-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Properties

IUPAC Name

2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-2-1-7(5-9(10)12(14)17)11-6-8(16)3-4-15-11/h1-6H,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHXOGGLQBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692724
Record name 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-05-6
Record name 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323732 involves specific reaction conditions and reagents. The preparation typically includes a series of steps such as:

    Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure precision and safety.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain consistency and quality.

    Efficient Purification: Advanced purification techniques are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18323732 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: The product may be an oxidized derivative with additional oxygen-containing functional groups.

    Reduction: The product may be a reduced form with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: The product may have different functional groups replacing the original ones.

Scientific Research Applications

MFCD18323732 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18323732 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Molecular Properties

Table 1: Molecular Properties of this compound and Analogous Compounds

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Substituents Log S (ESOL) Bioavailability Score
This compound Inferred Inferred Likely halogen/CF₃ N/A N/A
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Bromine, carboxyl -2.47 0.55
CAS 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone -1.98 0.85
1-(4-CF₃-phenyl)propan-1-one C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone -1.85 0.82

Key Observations :

  • Halogenated compounds (e.g., bromine in CAS 1761-61-1) exhibit lower solubility (Log S = -2.47) compared to trifluoromethylated analogs (Log S = -1.85 to -1.98) due to increased hydrophobicity .
  • Trifluoromethyl groups enhance bioavailability (scores ~0.82–0.85) compared to brominated derivatives (0.55), likely due to improved metabolic stability .

Key Observations :

  • Green chemistry approaches (e.g., A-FGO catalyst in THF) achieve higher yields (98%) for brominated compounds compared to conventional methods .
  • Trifluoromethylated compounds often require milder conditions (e.g., methanol solvent) but slightly lower yields due to steric hindrance from CF₃ groups .

Solubility and Bioactivity

Table 3: Solubility and Hazard Profiles

Compound (MDL/CAS) Solubility (mg/mL) Hazard Statements Precautionary Codes
CAS 1761-61-1 0.687 H302 (Acute toxicity) P280, P305+P351+P338
CAS 1533-03-5 1.20 None reported None

Key Observations :

  • Solubility trends align with Log S predictions, with CF₃-containing compounds demonstrating better aqueous compatibility .

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